molecular formula C8H9NO4 B2409978 Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate CAS No. 1891129-54-6

Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate

Cat. No. B2409978
CAS RN: 1891129-54-6
M. Wt: 183.163
InChI Key: PFWUQYGQXMDYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate is a chemical compound that belongs to the pyridine carboxylic acid family. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

  • NMR Analysis and Structural Identification

    • Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate and its derivatives are used in structural analysis through NMR (Nuclear Magnetic Resonance). The chlorine-isotope effect in 13C NMR spectra aids in solving structural problems in chlorinated compounds. This application is crucial for understanding complex molecular structures in various scientific fields (Irvine, Cooper, & Thornburgh, 2008).
  • Synthetic Route Development

    • The compound has been instrumental in developing synthetic routes for other chemical compounds. An example is its role in the practical preparation of specific pyridine derivatives, highlighting process improvements and showcasing its utility in organic synthesis (Horikawa, Hirokawa, & Kato, 2001).
  • Application in Relay Catalysis

  • Crystallographic and Molecular Docking Studies

    • This compound is used in crystallographic and molecular docking studies. These applications are critical in drug design and understanding interactions at the molecular level, such as its potential as an inhibitor of Hepatitis B Virus replication (Kovalenko et al., 2020).
  • Tautomerism Studies

    • It plays a role in studying tautomerism, which is essential for understanding chemical reactivity and stability in various chemical systems (Hertog & Buurman, 2010).
  • Saponification and Intramolecular Catalysis

    • The compound is investigated in the context of saponification reactions, particularly studying the effect of intramolecular neighbouring hydroxyl group catalysis. This research is vital for understanding reaction mechanisms in organic chemistry (Yamanaka, Ichihara, Tanabe, & Matsumoto, 1965).
  • Alkylation Reactions

    • It serves as a model in alkylation reactions, which are fundamental in organic synthesis. Understanding these reactions aids in the development of new synthetic methodologies (Finkentey, Langhals, & Langhals, 1983).
  • Mechanism Revision in Organic Synthesis

  • Natural Product Synthesis and Characterization

    • This compound is utilized in the synthesis and characterization of natural products, adding to the repertoire of natural compound synthesis techniques (Healy et al., 2004).
  • Antimicrobial Activity Studies

properties

IUPAC Name

methyl 3-methoxy-2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-5(8(11)13-2)3-4-9-7(6)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWUQYGQXMDYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CNC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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